2-Amino-5-metilbenzoato de etilo

Descripción general

Descripción

Ethyl 2-amino-5-methylbenzoate, also known as Ethyl anthranilate, is a minor constituent of Burgundy Pinot noir wines . It is an organic compound used in various applications .

Synthesis Analysis

Ethyl 2-amino-5-methylbenzoate can be synthesized from 5-Methyl-2-nitro-benzoic acid ethyl ester . It is commonly used in drug synthesis and can be used as an intermediate for the synthesis of other organic compounds .Molecular Structure Analysis

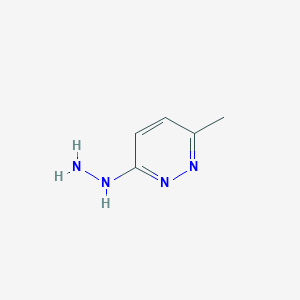

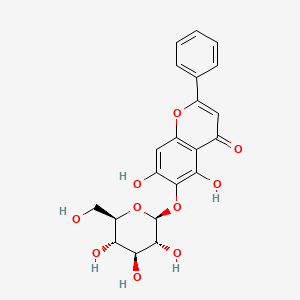

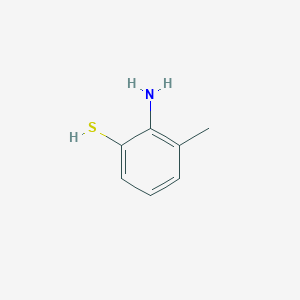

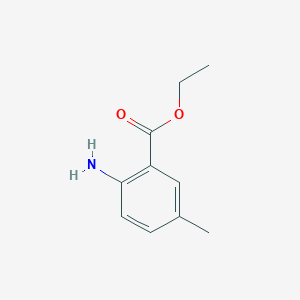

The molecular formula of Ethyl 2-amino-5-methylbenzoate is C10H13NO2 . Its molecular weight is 179.22g/mol .Chemical Reactions Analysis

Ethyl 2-amino-5-methylbenzoate can undergo various chemical reactions. For instance, it can be treated with dimethylsulfuric acid to give a N-methylated product. The N-methylated product can then be reduced using lithium aluminum hydride .Physical And Chemical Properties Analysis

Ethyl 2-amino-5-methylbenzoate is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Investigación en proteómica

El 2-amino-5-metilbenzoato de etilo se utiliza en la investigación en proteómica, que implica el estudio de los proteomas y sus funciones. Este compuesto se puede utilizar en la identificación y cuantificación de proteínas, la comprensión de las interacciones proteína-proteína y la determinación de modificaciones postraduccionales .

Química medicinal

En química medicinal, este compuesto forma parte de la investigación sintética para el desarrollo de nuevos fármacos. Puede servir como bloque de construcción en la síntesis de diversos compuestos heterocíclicos de importancia medicinal .

Química analítica

El compuesto también es relevante en química analítica, particularmente en cromatografía y espectrometría de masas, para analizar mezclas complejas e identificar compuestos desconocidos .

Producción biofarmacéutica

El this compound podría estar involucrado en los procesos de producción biofarmacéutica, donde podría utilizarse en la síntesis de principios farmacéuticos activos o como reactivo en determinadas etapas de bioprocesamiento .

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with voltage-gated ion channels and modulate neurotransmission .

Mode of Action

It is suggested that similar compounds can act as a nucleophile, competing with oxygen in certain reactions . The reaction with oxygen can lead to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds are known to affect pathways involving voltage-gated ion channels and neurotransmission .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that Ethyl 2-amino-5-methylbenzoate may have good bioavailability.

Result of Action

Similar compounds are known to modulate neurotransmission and affect the function of voltage-gated ion channels .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ethyl 2-amino-5-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, Ethyl 2-amino-5-methylbenzoate can bind to specific proteins, altering their function and stability . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

Ethyl 2-amino-5-methylbenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, Ethyl 2-amino-5-methylbenzoate can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of Ethyl 2-amino-5-methylbenzoate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their catalytic activity . Additionally, Ethyl 2-amino-5-methylbenzoate can interact with DNA and RNA, influencing gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s effects at the cellular and organismal levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-5-methylbenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 2-amino-5-methylbenzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-5-methylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . For instance, high doses of Ethyl 2-amino-5-methylbenzoate have been associated with toxic effects, including liver and kidney damage . Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

Ethyl 2-amino-5-methylbenzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Ethyl 2-amino-5-methylbenzoate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, Ethyl 2-amino-5-methylbenzoate can accumulate in certain cellular compartments, influencing its localization and function .

Subcellular Localization

Ethyl 2-amino-5-methylbenzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of Ethyl 2-amino-5-methylbenzoate is essential for elucidating its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 2-amino-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMVXLWBWNXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489826 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58677-05-7 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.